
2,5-Bis(chloromethyl)thiophene
Overview
Description
2,5-Bis(chloromethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds as follows:
C4H4S+2CH2O+2HCl→C6H6Cl2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form thiophene dicarboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield thiophene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene dicarboxaldehyde.
Reduction: Thiophene derivatives with reduced functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,5-Bis(chloromethyl)thiophene typically involves chloromethylation of thiophene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction can be summarized as follows:
This process yields a compound that can undergo various reactions, including substitution, oxidation, and reduction, leading to a range of derivatives with diverse functionalities .
Chemistry
This compound serves as a building block in the synthesis of more complex thiophene derivatives. Its derivatives are crucial in creating advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The compound can be transformed into 2,5-thiophenedicarboxaldehyde through Kröhnke’s method, which is utilized in synthesizing silicon-containing copolymers .
Biology
Research has indicated that derivatives of this compound possess potential biological activity . For instance, compounds derived from it have been investigated for their roles in drug discovery and development. Their structural properties make them suitable candidates for further biological evaluation .
Materials Science
In materials science, the compound is explored for its application in producing organic semiconductors . The unique electronic properties of thiophene derivatives allow them to be integrated into electronic devices such as solar cells and transistors. The polymerization behavior of this compound also makes it useful for creating conductive polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The sulfur atom in the thiophene ring also plays a crucial role in stabilizing reaction intermediates and facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromomethylthiophene: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dimethylthiophene: Lacks the halogen atoms, making it less reactive.
2,5-Diformylthiophene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
2,5-Bis(chloromethyl)thiophene is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of thiophene-based compounds and materials.
Biological Activity
2,5-Bis(chloromethyl)thiophene is a compound that belongs to the thiophene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Thiophenes
Thiophenes are five-membered heterocyclic compounds containing sulfur. They are known for their significant biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of substituents, such as chloromethyl groups in this compound, can enhance these activities by altering the compound's reactivity and interaction with biological targets .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that thiophene derivatives can effectively inhibit the growth of various bacterial strains and fungi. For instance:
- Mechanism : The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic processes .
- Case Study : A study evaluated the activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with chloromethyl substitutions had enhanced potency compared to their non-substituted counterparts .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
2. Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value indicating potent cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
3. Anti-inflammatory Activity
Research indicates that thiophene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines:
- Mechanism : The inhibition of NF-kB signaling pathways has been identified as a crucial mechanism underlying the anti-inflammatory effects .
- Case Study : A study reported that treatment with this compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of thiophenes is highly influenced by their structural features. The presence of halogen substituents like chlorine enhances lipophilicity and reactivity, improving interactions with biological targets. This is evident in studies where variations in substitution patterns led to differing levels of activity across various assays .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,5-bis(chloromethyl)thiophene derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation or halogenation of thiophene precursors. For example, alkyl Grignard reagents (e.g., methylphenylsulfonyl acetate) can react with 3,4-bis(chloromethyl)-2,5-dimethylthiophene to form cyclopenta[c]thiophene derivatives . Microwave-assisted Stille polymerization is another method for synthesizing conjugated polymers, where reaction temperature and solvent (e.g., anhydrous chlorobenzene) critically affect polymer solubility and yield . Key considerations include optimizing stoichiometry and avoiding moisture to prevent side reactions.
Q. How can researchers purify and characterize this compound-based compounds effectively?
- Methodological Answer : Post-synthesis purification often involves Soxhlet extraction with solvents like chloroform to remove unreacted monomers or low-molecular-weight byproducts . Characterization typically combines:
- Elemental analysis to confirm composition.
- NMR spectroscopy (¹H/¹³C) to verify molecular structure.
- High-performance liquid chromatography (HPLC) for purity assessment.
Example data for related thiophene derivatives: Molecular weight = 388.5 g/mol (PubChem) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile intermediates.
- Dispose of waste via professional chemical treatment services to mitigate environmental contamination .
Advanced Research Questions
Q. How does the crystal structure of this compound derivatives influence their optoelectronic properties?
- Methodological Answer : X-ray crystallography reveals that bent molecular geometries (e.g., herringbone packing in 2,5-bis(4-biphenylyl)thiophene) enforce upright molecular orientations, enhancing charge transport in organic semiconductors . Computational modeling (DFT) can correlate crystal lattice parameters (e.g., π-π stacking distances) with experimental photoluminescence quantum yields .
Q. What role do this compound monomers play in conjugated polymer synthesis?
- Methodological Answer : These monomers serve as electron-rich building blocks in donor-acceptor copolymers. For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene donors yields polymers with tailored bandgaps (1.5–2.0 eV) for organic photovoltaics. Solubility challenges for short-side-chain polymers require side-chain engineering (e.g., hexyl or octyl groups) .
Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives?
- Methodological Answer : Discrepancies in antimicrobial or bioimaging efficacy often arise from:
Properties
IUPAC Name |
2,5-bis(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWNBCXVFAMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447194 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-48-4 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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